molecular formula C16H21N3O5S B13058694 Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate

Cat. No.: B13058694
M. Wt: 367.4 g/mol
InChI Key: GWJPSSWCIVDXCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate involves several steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO, leading to the formation of the desired compound.

Chemical Reactions Analysis

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including :

    Oxidation: This reaction typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives exhibit promising anticancer properties. For instance, research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on a series of tetrahydropyrrolo[3,4-c]pyrazole derivatives showed that modifications in the structure significantly impacted their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions enhanced the anticancer activity by targeting specific signaling pathways involved in tumor growth .

Neuroprotective Effects

Another area of application is in neuroprotection. The compound has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Studies

Study ReferenceModel UsedOutcome
In vitro neuronal cellsReduced oxidative stress markers
Animal modelsImproved cognitive function

These studies highlight the compound's ability to mitigate neuronal damage and improve cognitive outcomes in experimental models of neurodegeneration.

Antimicrobial Properties

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown antimicrobial activity against various pathogens. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes.

Case Study:

In a comparative study of several derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain modifications significantly enhanced antimicrobial efficacy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Data Table: Anti-inflammatory Activity

Compound VariantIC50 (µM)
Ethyl variant A15
Ethyl variant B10

This data suggests that structural variations can lead to significant differences in anti-inflammatory potency.

QSAR Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. These models analyze the relationship between chemical structure and biological activity.

Key Findings:

  • The QSAR models indicated a correlation between specific molecular features and hepatotoxicity risk.
  • The integration of toxicological profilers helped identify potential toxic effects early in the drug development process .

Environmental Impact Studies

Research has also focused on assessing the environmental impact of this compound through biodegradation studies and aquatic toxicity tests.

Data Table: Environmental Toxicity Results

Test OrganismLC50 (mg/L)
Daphnia magna>100
Fish species X<50

These findings are crucial for understanding the ecological implications of using this compound in pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum (ER) stress, and prevent apoptosis by inhibiting the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.

Comparison with Similar Compounds

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate can be compared with other nitrogen-containing heterocycles, such as :

    Pyrrolo[1,2-a]pyrazines: These compounds exhibit more antibacterial, antifungal, and antiviral activities.

    5H-pyrrolo[2,3-b]pyrazines: These compounds show more activity on kinase inhibition.

Biological Activity

Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a tetrahydropyrrolo[3,4-c]pyrazole framework, which is known for its diverse biological properties. The incorporation of ethyl and sulfonate groups enhances its solubility and bioavailability. The structural formula can be represented as follows:

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated an IC50 value of 71.11 μg/mL in inhibiting inflammation compared to standard drugs like diclofenac . The presence of specific substituents in the pyrazole ring can enhance this activity.

2. Alkaline Phosphatase Inhibition

The compound has shown promise as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a crucial enzyme in bone mineralization. A series of pyrazole derivatives were evaluated for their inhibitory effects on TNAP, with some compounds exhibiting IC50 values as low as 5 nM . This suggests that ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate derivatives could be effective tools in studying bone metabolism.

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. Compounds similar to ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate were tested against various pathogens and showed promising results against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The nature and position of substituents on the pyrazole ring significantly influence biological activity. Electron-withdrawing groups generally enhance inhibitory potency against enzymes like COX-2 and TNAP .
  • Hydrophobic Interactions : The hydrophobic character imparted by the ethyl group increases the binding affinity to target enzymes or receptors.

Data Tables

Biological Activity IC50 Value Reference
TNAP Inhibition5 nM
Anti-inflammatory (similar compound)71.11 μg/mL
Antimicrobial ActivityVariable (up to >60%)

Case Studies

  • Inhibition of TNAP : A study conducted on a series of pyrazole derivatives found that modifications at the 1-position significantly affected TNAP inhibition. The most potent derivative was characterized by a dichlorophenyl substituent that enhanced binding affinity and selectivity .
  • Antimicrobial Testing : A comparative analysis of several pyrazole compounds revealed that those with para-substituted phenyl groups exhibited higher antibacterial activity than their ortho or meta counterparts .

Properties

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H13N3O2.C7H8O3S/c1-3-14-9(13)8-6-4-10-5-7(6)11-12(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h10H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

GWJPSSWCIVDXCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CNCC2=NN1C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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